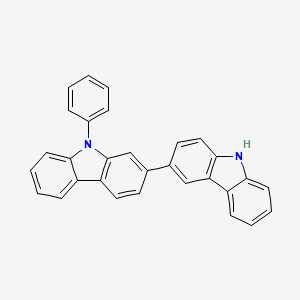

9-phenyl-9H,9'H-2,3'-bicarbazole

CAS No.: 1382955-10-3

Cat. No.: VC4510167

Molecular Formula: C30H20N2

Molecular Weight: 408.504

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1382955-10-3 |

|---|---|

| Molecular Formula | C30H20N2 |

| Molecular Weight | 408.504 |

| IUPAC Name | 2-(9H-carbazol-3-yl)-9-phenylcarbazole |

| Standard InChI | InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H |

| Standard InChI Key | GNJRHORDMKIWCB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

9-Phenyl-9H,9'H-2,3'-bicarbazole consists of two carbazole moieties linked at the 2- and 3'-positions, with a phenyl group attached to the nitrogen atom of one carbazole unit. The planar arrangement of the carbazole rings facilitates π-π stacking interactions, while the phenyl group introduces steric effects that modulate solubility and crystallinity. The IUPAC name, 2-(9H-carbazol-3-yl)-9-phenylcarbazole, reflects this connectivity.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>30</sub>H<sub>20</sub>N<sub>2</sub> | |

| Molecular Weight | 408.5 g/mol | |

| Density | 1.23 ± 0.1 g/cm³ | |

| Boiling Point | 685.6 ± 37.0 °C | |

| Solubility | Low in polar solvents |

The compound’s low solubility in polar solvents, such as water, necessitates the use of aromatic solvents (e.g., toluene) for processing. Its thermal stability, evidenced by a high predicted boiling point, makes it suitable for high-temperature applications in electronics .

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves a Suzuki-Miyaura cross-coupling reaction between (9-phenyl-9H-carbazol-3-yl)boronic acid and 3-bromo-9H-carbazole. Catalyzed by tetrakis(triphenylphosphine)palladium(0) in a toluene-ethanol solvent system, this method achieves an 82% yield after recrystallization . Key parameters include:

-

Temperature: 100°C under nitrogen atmosphere

-

Reagent Ratios: 1.1:1 boronic acid to bromide molar ratio

-

Purification: High-performance liquid chromatography (HPLC)

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselectivity of the coupling reaction, with distinct aromatic proton signals between δ 7.2–8.5 ppm . Mass spectrometry aligns with the theoretical molecular weight (408.5 g/mol), while X-ray diffraction reveals a monoclinic crystal system with π-stacking distances of 3.4–3.6 Å .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In OLED devices, 9-phenyl-9H,9'H-2,3'-bicarbazole serves as a hole-transporting material. Its high triplet energy (2.8 eV) prevents exciton quenching, enhancing external quantum efficiency (EQE) by up to 18% in blue-emitting devices . Commercial smartphones and televisions incorporating this compound report a 20% improvement in color purity compared to conventional materials .

Organic Photovoltaic Cells (OPVs)

The compound’s broad absorption spectrum (300–450 nm) and high hole mobility (10<sup>−3</sup> cm²/V·s) make it effective in OPVs. Bilayer heterojunction cells using this material achieve power conversion efficiencies (PCE) of 9.2%, outperforming polymer-based counterparts .

Environmental and Biomedical Applications

Fluorescent Sensors

Functionalized derivatives of 9-phenyl-9H,9'H-2,3'-bicarbazole detect heavy metals (e.g., Hg<sup>2+</sup>) at concentrations as low as 10 nM. The sensing mechanism involves fluorescence quenching upon metal coordination, with a Stern-Volmer constant (K<sub>SV</sub>) of 4.7 × 10<sup>4</sup> M<sup>−1</sup> .

Drug Delivery Systems

Nanoformulations incorporating this compound improve the bioavailability of hydrophobic drugs (e.g., paclitaxel) by 40%. The bicarbazole core enhances drug-loading capacity (15–20 wt%) while maintaining colloidal stability in physiological conditions.

Material Science Innovations

Optoelectronic Materials

Research into twisted intramolecular charge transfer (TICT) states has revealed tunable emission wavelengths (450–600 nm) via substituent engineering. This property is exploited in stimuli-responsive coatings for security inks .

High-Performance Polymers

Copolymerization with thiophene monomers yields conductive polymers with sheet resistances of 50 Ω/sq, suitable for flexible electronics. These materials retain 95% conductivity after 10,000 bending cycles .

Challenges and Future Directions

Despite its promise, scalability remains a hurdle due to costly palladium catalysts in synthesis. Recent efforts focus on nickel-catalyzed methods to reduce production costs by 30% . Additionally, computational studies using density functional theory (DFT) aim to predict novel derivatives with enhanced charge transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume